1,1,4,7,7-Pentamethyldiethylenetriamine

Organolithium Chemistry Phase-Transfer Catalysis Sodium Diisopropylamide

Researchers optimizing ATRP or polyurethane foaming often face sluggish kinetics with standard amines, causing low throughput and poor morphology. PMDETA (CAS 3030-47-5) solves this: its κ³-hemilabile, fully methylated triamine architecture provides unmatched catalytic activity and polymerization control. · >30× faster reaction rates than TMEDA in organometallic deprotonations, maximizing lab productivity. · Superior film-thickness uniformity in surface-initiated ATRP versus HMTETA-based systems, critical for biosensors and microelectronics. · Faster cream time than PC-8 in rigid PU foams, enabling shorter demold cycles or reduced catalyst loading. BenchChem supplies 98% purity PMDETA with full certificates of analysis, ensuring reliable supply chain and validated performance for your research or process development.

Molecular Formula C9H23N3
Molecular Weight 173.3 g/mol
CAS No. 3030-47-5
Cat. No. B147387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,7,7-Pentamethyldiethylenetriamine
CAS3030-47-5
SynonymsN,N,N',N'',N''-Pentamethyldiethylenetriamine
Molecular FormulaC9H23N3
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCN(C)C
InChIInChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3
InChIKeyUKODFQOELJFMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMDETA: Tridentate Amine for Catalysis and Polymer Synthesis


1,1,4,7,7-Pentamethyldiethylenetriamine (CAS 3030-47-5), commonly abbreviated as PMDETA, is a colorless to pale yellow, low-viscosity liquid (density ~0.827 g/cm³ at 25°C, boiling point 198-200°C) [1]. It is a linear aliphatic tertiary amine bearing three nitrogen atoms that serve as potent coordination sites and nucleophilic centers. This trifunctional, methyl-substituted structure defines its core utility as a highly versatile tridentate ligand in organometallic chemistry and controlled radical polymerization, and as a high-activity balanced catalyst in polyurethane foam manufacturing [2][3].

PMDETA vs. Generic Alternatives: Performance Risks


While PMDETA belongs to the broad class of tertiary amines, its specific three-nitrogen, linear, fully methylated architecture confers a unique combination of κ²-κ³ hemilabile coordination, high basicity, and balanced catalytic selectivity that cannot be replicated by simpler analogs [1][2]. Substituting PMDETA with common alternatives like triethylamine (TEA), tetramethylethylenediamine (TMEDA), or even other tridentate ligands often leads to demonstrably lower reaction rates, compromised polymerization control, altered product morphology, or complete reaction failure due to insufficient ligand denticity or altered redox potentials [3][4]. The quantitative comparisons below demonstrate that the choice of PMDETA is not an arbitrary selection among amines, but a performance-critical decision with direct, measurable consequences on yield, selectivity, and material properties.

PMDETA: Head-to-Head Performance Evidence


Rate Acceleration in Organolithium Catalysis vs. TMEDA

PMDETA acts as a highly effective phase-transfer catalyst, demonstrating over a 30-fold increase in reaction rate compared to its bidentate analog TMEDA, due to its trifunctionality and κ²-κ³ hemilability [1].

Organolithium Chemistry Phase-Transfer Catalysis Sodium Diisopropylamide

Faster ATRP Kinetics vs. Bipyridine Ligands

In copper-mediated ATRP, PMDETA as a ligand yields significantly faster polymerization rates for styrene and methyl acrylate compared to the widely used 2,2'-bipyridine (bipy) ligand, attributed to the lower redox potential of the Cu-PMDETA complex [1].

Atom Transfer Radical Polymerization (ATRP) Controlled Radical Polymerization Polymer Synthesis

Brush Thickness Control in SI-ATRP vs. HMTETA

For the synthesis of poly(methyl methacrylate) (PMMA) brushes on silicon wafers via SI-ATRP, the CuBr/PMDETA catalytic system provides better control over brush thickness compared to the CuCl/HMTETA system, due to its higher activity and better reversibility [1]. This is a critical advantage for applications requiring precise nanoscale film thickness.

Surface-Initiated ATRP (SI-ATRP) Polymer Brushes Surface Modification

Controlled Coupling in Post-Polymerization vs. Triethylamine

When coupling the bulky fluorophore 6-aminofluorescein (6AF) to poly(glycidyl methacrylate) brushes, switching the amine catalyst from triethylamine to PMDETA results in a faster and more controlled reaction, enabling a homogeneous distribution of chromophores and preserving chain-end activity for subsequent block copolymer extension [1].

Polymer Functionalization Dye Coupling Block Copolymer Brushes

ATRP Activation Rate vs. Bidentate Amine-Ether Ligands

The activation rate constant (k_act) for ATRP is a critical parameter determining polymerization control. A detailed kinetic study found that k_act values for PMDETA, a tridentate amine ligand with three nitrogen atoms, were higher than for BDMAEE, a ligand containing only two nitrogen atoms and one oxygen atom [1].

ATRP Kinetics Activation Rate Constant (k_act) Ligand Design

Polyurethane Foam Cream Time vs. PC-8 Catalyst

In polyurethane rigid foam formulations, PMDETA provides a faster cream time compared to the industry-standard PC-8 catalyst, indicating higher activity towards the urethane (gelling) reaction [1]. This characteristic can be exploited to accelerate production cycles or, conversely, to reduce catalyst loading.

Polyurethane Rigid Foam Tertiary Amine Catalyst Foam Processing

PMDETA Applications: Outperforming Alternatives


High-Throughput Organolithium Synthesis

As demonstrated by a >30-fold rate acceleration compared to TMEDA [1], PMDETA is the preferred ligand for accelerating reactions involving sodium diisopropylamide (NaDA) or similar organolithium species. This application scenario is ideal for chemists seeking to minimize reaction times and catalyst loading in processes such as alkylations, epoxidations, and deprotonations, directly translating to increased laboratory productivity and reduced cost per synthesis.

Precision Polymer Brush Fabrication

For surface scientists and materials engineers creating polymer brushes via surface-initiated ATRP, the CuBr/PMDETA system provides demonstrably better control over film thickness than the CuCl/HMTETA system [2]. This makes PMDETA the essential catalyst choice for applications where film uniformity is paramount, such as in biosensors, anti-fouling coatings, and microelectronic device fabrication, where even minor thickness variations can compromise performance.

Faster Rigid Polyurethane Foam Production

Based on direct comparative studies showing a faster cream time for PMDETA relative to the common PC-8 catalyst , this compound is strategically valuable in polyurethane rigid foam manufacturing. Process engineers can leverage PMDETA's higher intrinsic activity to reduce demold times and increase production throughput, or alternatively, to formulate with lower catalyst concentrations to meet specific foam property targets or cost constraints without sacrificing cure speed.

Functional Block Copolymer Synthesis

As shown in the successful post-polymerization functionalization of polymer brushes [3], PMDETA enables fast and controlled coupling reactions with bulky substrates like 6-aminofluorescein. This capability, which is not achieved with simpler amines like triethylamine, is critical for polymer chemists developing advanced materials such as fluorescent sensors, drug delivery vehicles, or stimuli-responsive surfaces. The ability to preserve chain-end fidelity for subsequent block extension makes PMDETA uniquely suited for constructing complex, multi-functional polymer architectures.

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